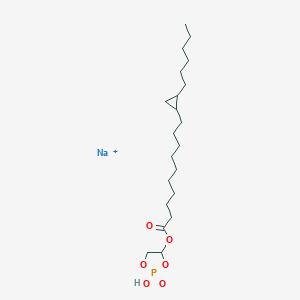
Phylpa 18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phylpa 18 is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is synthesized using a unique method that allows for the production of a highly pure and stable product. Phylpa 18 has been shown to have a number of biochemical and physiological effects that make it a promising tool for studying various cellular processes. In
Mecanismo De Acción
Phylpa 18 is believed to exert its effects through the inhibition of specific enzymes and receptors. It has been shown to inhibit the activity of enzymes involved in cellular signaling pathways, as well as receptors that are involved in cell growth and proliferation. By inhibiting these targets, Phylpa 18 can disrupt cellular processes and lead to changes in cell behavior.
Efectos Bioquímicos Y Fisiológicos
Phylpa 18 has a number of biochemical and physiological effects that make it a valuable tool for studying cellular processes. It has been shown to induce changes in gene expression, alter cellular signaling pathways, and inhibit cell growth and proliferation. Additionally, it has been shown to have activity against cancer cells, making it a potential candidate for cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Phylpa 18 is its high purity and stability. This makes it easier to work with in the lab and ensures that the results obtained are reliable. Additionally, its broad activity against a variety of cellular targets makes it a versatile tool for studying cellular processes.
However, there are also some limitations to using Phylpa 18 in lab experiments. One of the main limitations is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups. Additionally, its activity against a variety of cellular targets can make it difficult to isolate the specific effects of the compound on a particular cellular process.
Direcciones Futuras
There are a number of future directions for research on Phylpa 18. One area of interest is its potential applications in cancer research. Phylpa 18 has been shown to have activity against cancer cells, and further research could explore its potential as a cancer treatment. Additionally, research could focus on the specific cellular targets of Phylpa 18 and their roles in various cellular processes. This could lead to a better understanding of the mechanisms of action of the compound and its potential applications in various fields of research.
Métodos De Síntesis
Phylpa 18 is synthesized using a combination of organic chemistry techniques. The starting materials for the synthesis are readily available and the reaction conditions are relatively mild. The synthesis involves the formation of a complex intermediate that is then converted into the final product through a series of chemical reactions. The final product is purified using chromatography techniques to obtain a highly pure and stable compound.
Aplicaciones Científicas De Investigación
Phylpa 18 has a number of potential applications in scientific research. It has been shown to have activity against a variety of cellular targets, including enzymes and receptors. This makes it a valuable tool for studying various cellular processes. Phylpa 18 can be used to investigate the mechanisms of action of enzymes and receptors, as well as their interactions with other cellular components. Additionally, it has been shown to have activity against cancer cells, making it a potential candidate for cancer research.
Propiedades
Número CAS |
154482-94-7 |
|---|---|
Nombre del producto |
Phylpa 18 |
Fórmula molecular |
C21H39NaO6P+ |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
sodium;(2-hydroxy-2-oxo-1,3,2λ5-dioxaphospholan-4-yl) 10-(2-hexylcyclopropyl)decanoate |
InChI |
InChI=1S/C21H39O6P.Na/c1-2-3-4-10-13-18-16-19(18)14-11-8-6-5-7-9-12-15-20(22)26-21-17-25-28(23,24)27-21;/h18-19,21H,2-17H2,1H3,(H,23,24);/q;+1 |
Clave InChI |
JGABFIJEYQRXMR-UHFFFAOYSA-N |
SMILES |
CCCCCCC1CC1CCCCCCCCCC(=O)OC2COP(=O)(O2)O.[Na+] |
SMILES canónico |
CCCCCCC1CC1CCCCCCCCCC(=O)OC2COP(=O)(O2)O.[Na+] |
Sinónimos |
PHYLPA 18 PHYLPA-18 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



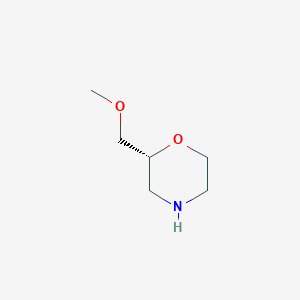
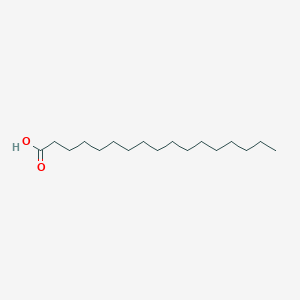
![3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B114761.png)
![3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B114763.png)
![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)
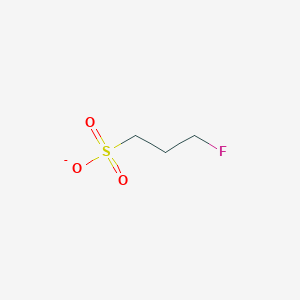
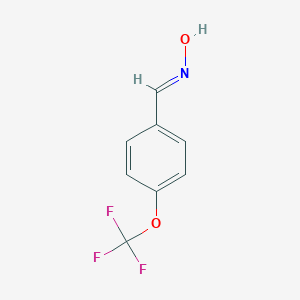
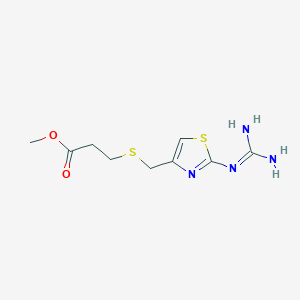
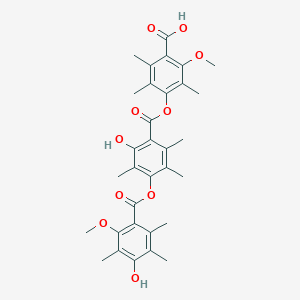
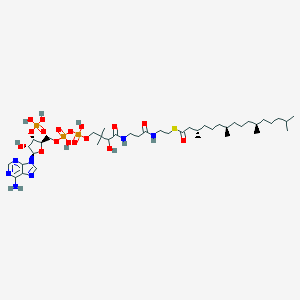
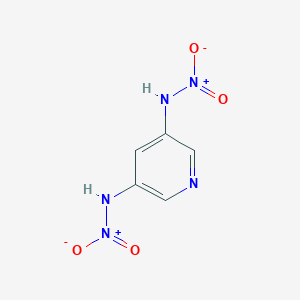

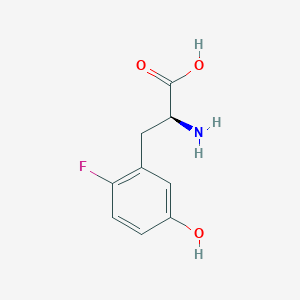
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B114781.png)